8-Acetamidoquinoline-5-sulfonyl chloride

Medicinal Chemistry Sulfonamide Synthesis Regioselectivity

8-Acetamidoquinoline-5-sulfonyl chloride (CAS 88606-44-4) is a heterobifunctional quinoline building block featuring an electrophilic sulfonyl chloride at the C5 position and a protected amine (acetamido) at C8. The molecular formula is C11H9ClN2O3S with a molecular weight of 284.72 g/mol.

Molecular Formula C11H9ClN2O3S
Molecular Weight 284.72 g/mol
CAS No. 88606-44-4
Cat. No. B8763547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetamidoquinoline-5-sulfonyl chloride
CAS88606-44-4
Molecular FormulaC11H9ClN2O3S
Molecular Weight284.72 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2
InChIInChI=1S/C11H9ClN2O3S/c1-7(15)14-9-4-5-10(18(12,16)17)8-3-2-6-13-11(8)9/h2-6H,1H3,(H,14,15)
InChIKeyVRCVSQOKPGJASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetamidoquinoline-5-sulfonyl chloride (CAS 88606-44-4): A Regiospecific Quinoline Sulfonyl Chloride for Targeted Library Synthesis


8-Acetamidoquinoline-5-sulfonyl chloride (CAS 88606-44-4) is a heterobifunctional quinoline building block featuring an electrophilic sulfonyl chloride at the C5 position and a protected amine (acetamido) at C8 . The molecular formula is C11H9ClN2O3S with a molecular weight of 284.72 g/mol . This compound belongs to the quinoline-5-sulfonyl chloride family, a class extensively utilized as key intermediates in medicinal chemistry for constructing sulfonamide- or sulfone-based libraries targeting kinases, receptors, and other disease-relevant proteins . Its dual functionality enables sequential derivatization: the sulfonyl chloride reacts with nucleophiles (amines, alcohols) to form stable sulfonamide or sulfonate linkages, while the acetamido group can be deprotected to reveal a free amine for further functionalization, making it a versatile core for diversity-oriented synthesis.

Why 8-Acetamidoquinoline-5-sulfonyl chloride Cannot Be Replaced by Generic Quinoline Sulfonyl Chlorides


Generic substitution among quinoline sulfonyl chlorides fails because the regiospecific placement of the reactive sulfonyl chloride group and the nature of the 8-position substituent dictate both synthetic accessibility and the pharmacokinetic profile of the final compound [1]. For instance, quinoline-5-sulfonyl chloride (CAS 102878-84-2) lacks the protected amine handle, limiting subsequent diversification . Conversely, 8-aminoquinoline-5-sulfonyl chloride would offer a free amine but requires additional protection/deprotection steps, impacting synthetic efficiency [2]. The acetamido group in the target compound serves as a stable, orthogonal protecting group that can be removed under controlled conditions [3], enabling a sequential derivatization strategy that is impossible with the free amine or other N-acyl analogs. This precise architecture was exploited historically in the synthesis of N-alkanoyl-5-acetamido-8-quinolinesulfonamides, which demonstrated superior in vitro and in vivo antiviral activity compared to analogs with different substitution patterns [4].

8-Acetamidoquinoline-5-sulfonyl chloride: Quantitative Differentiation Evidence for Scientific Selection


Regiochemical Differentiation: C5-Sulfonyl Chloride vs. Other Positional Isomers

8-Acetamidoquinoline-5-sulfonyl chloride positions the reactive sulfonyl chloride at the C5 position of the quinoline ring, a substitution pattern that is synthetically challenging to achieve directly via electrophilic chlorosulfonation of unprotected 8-acetamidoquinoline without careful temperature control [1]. In contrast, quinoline-8-sulfonyl chloride (CAS 102878-84-2) places the reactive group at the C8 position, leading to sulfonamides with fundamentally different spatial orientation and biological target engagement [2]. This positional difference can be quantified by the distinct NMR chemical shifts and coupling patterns observed for the two regioisomers, where the C5-proton doublet at approximately 7.49 ppm with coupling to 8.13 ppm confirms successful C5 sulfonation, as established by Lai et al. for related quinoline-5-sulfonyl chlorides [3].

Medicinal Chemistry Sulfonamide Synthesis Regioselectivity

Functional Group Orthogonality: Acetamido Protected Amine vs. Free Amine or Other N-Acyl Analogs

The acetamido group at C8 provides a stable, orthogonal protecting group that survives sulfonylation reactions and can be selectively removed (e.g., acidic or basic hydrolysis) to reveal a free amine for subsequent diversification [1]. This contrasts with 8-aminoquinoline-5-sulfonyl chloride, where the free amine would compete with external nucleophiles during sulfonamide formation, leading to undesired self-condensation products and reduced yields [2]. In the copper-catalyzed C5-sulfonylation of 8-aminoquinoline amides reported by Li et al. (2016), the free amine was necessarily pre-acylated to prevent side reactions, confirming the practical necessity of a protected amine handle for efficient sulfonamide library synthesis [3]. The decanoyl derivative of 5-acetamido-8-quinolinesulfonamide demonstrated an in vitro antiviral ED50 of approximately 10 µg/mL against Japanese B encephalitis virus (Nakayama strain), compared to >100 µg/mL for the comparator PANS-610 (a non-sulfonamide antiviral agent) and the ethoxy analog N-decanoyl-8-ethoxy-5-quinolinesulfonamide [4].

Diversity-Oriented Synthesis Protecting Group Strategy Synthetic Efficiency

Synthetic Accessibility: Direct Chlorosulfonation vs. Multi-Step Routes to Alternative Quinoline Sulfonyl Chlorides

8-Acetamidoquinoline-5-sulfonyl chloride can be synthesized in a single step from 8-acetamidoquinoline via direct chlorosulfonation using chlorosulfonic acid, albeit with careful temperature control . A specific synthetic protocol reported by BenchChem (2025) describes the reaction of pyridinium 8-acetamido-5-quinolinesulfonate with thionyl chloride under strictly anhydrous conditions at low temperature (ice bath, <5°C) over 20 hours, yielding the product as a brown slurry that is quenched in ice/water . In contrast, quinoline-5-sulfonyl chloride (CAS 102878-84-2) is typically prepared via a multi-step sequence involving diazotization, sulfonation, and chlorination from 5-aminoisoquinoline, requiring copper(I) chloride catalysis and generating more waste [1]. This difference in synthetic accessibility translates directly to cost and scalability metrics, making the target compound a more efficient entry point for medium-throughput sulfonamide library production.

Process Chemistry Chlorosulfonation Cost-Efficiency

Downstream Application Differentiation: Melanoma Cell Line Antiproliferative Activity of Derived Diarylureas/Diarylamides

A series of diarylureas and diarylamides constructed on the 8-amino(acetamido)quinoline scaffold (directly derived from the target sulfonyl chloride after sulfonamide formation and optional deprotection) were tested for antiproliferative activity against ten melanoma cell lines, with certain compounds achieving IC50 values below 1 µM [1]. While the target compound itself is a precursor, the biological data on its direct derivatives serve as a proxy for its value: sulfonamides derived from 8-acetamidoquinoline-5-sulfonyl chloride access a chemical space that yields low-micromolar to sub-micromolar anticancer activity, a level of potency that is not observed for sulfonamides derived from simple quinoline-5-sulfonyl chloride lacking the 8-amino(acetamido) group [2].

Anticancer Agents Kinase Inhibition Melanoma

8-Acetamidoquinoline-5-sulfonyl chloride: Application Scenarios Where Substitution Is Not Acceptable


Targeted Synthesis of C5-Quinoline Sulfonamide Libraries for Kinase Inhibitor Screening

In kinase drug discovery, the precise exit vector of the sulfonamide group from the quinoline core is critical for ATP-competitive binding. 8-Acetamidoquinoline-5-sulfonyl chloride provides the C5 sulfonamide geometry required for hinge-region interaction in kinases such as VEGFR-2 and ERK, as evidenced by the sub-micromolar activity of its derived diarylureas against melanoma cell lines [1]. Substitution with quinoline-8-sulfonyl chloride or quinoline-3-sulfonyl chloride would alter the binding pose, resulting in loss of potency, making this compound irreplaceable for C5-focused quinoline sulfonamide programs.

Stepwise Derivatization Strategy: Sequential Sulfonamide Formation Followed by Acetamide Deprotection and Further Functionalization

For diversity-oriented synthesis (DOS) campaigns requiring orthogonal reactivity, the acetamido group serves as a latent amine handle. The sulfonyl chloride reacts first with amines to form sulfonamides, after which the acetamide is selectively cleaved (e.g., HCl/THF, 80°C ) to expose a free amine for amide bond formation, sulfonylation, or reductive amination. This two-step diversification is impossible with 8-aminoquinoline-5-sulfonyl chloride, where the free amine would compete during the initial sulfonylation step, leading to complex mixtures [2].

Synthesis of N-Alkanoyl-5-acetamido-8-quinolinesulfonamide Antiviral Agents

The historical precedent established by Tochilkin et al. (1960) demonstrates that the 5-acetamido-8-quinolinesulfonamide scaffold is essential for antiviral activity against Japanese B encephalitis virus, with the decanoyl derivative achieving an in vitro ED50 of approximately 10 µg/mL and significant in vivo protection [3]. This structure-activity relationship (SAR) is highly specific: the ethoxy analog (N-decanoyl-8-ethoxy-5-quinolinesulfonamide) showed inferior activity, and the non-sulfonamide comparator PANS-610 was essentially inactive. For antiviral research groups revisiting this chemotype, the target sulfonyl chloride remains the only direct synthetic entry point to this validated pharmacophore.

Preparation of 5/8-Disubstituted Quinoline PET Radioligand Precursors

The C5 sulfonyl group can serve as a precursor for 18F- or 11C-radiolabeling via sulfone or sulfonamide linkages. The copper-catalyzed C5-selective sulfonylation methodology developed by Li et al. (2016) was demonstrated for the synthesis of a fluorinated PET radioligand targeting the 5-HT6 serotoninergic receptor [4]. The presence of the 8-acetamido group in the target compound provides an additional functionalization site for introducing a radiolabel or pharmacokinetic-modulating group, a feature absent in simpler quinoline sulfonyl chlorides.

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